Cas no 63213-42-3 (4-(3,4-diethoxyphenyl)-4-oxobutanoate)

4-(3,4-Diethoxyphenyl)-4-oxobutanoate is a specialized organic compound featuring a diethoxy-substituted phenyl ring conjugated to a butanoate ester group. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of ethoxy groups enhances electron density, facilitating selective modifications, while the oxobutanoate moiety offers versatility for further functionalization. Its stability under mild conditions and compatibility with common organic solvents contribute to its utility in multi-step synthetic routes. The compound is particularly relevant in the development of bioactive molecules, where controlled derivatization is critical. Proper handling and storage are recommended to maintain its integrity.
4-(3,4-diethoxyphenyl)-4-oxobutanoate structure
63213-42-3 structure
Product name:4-(3,4-diethoxyphenyl)-4-oxobutanoate
CAS No:63213-42-3
MF:C14H17O5-
MW:265.28178
CID:959235
PubChem ID:2451354

4-(3,4-diethoxyphenyl)-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • 4-(3,4-diethoxyphenyl)-4-oxobutanoate
    • 4-(3,4-diethoxyphenyl)-4-oxobutanoic acid
    • 4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
    • Z56928671
    • DTXSID20368715
    • 63213-42-3
    • KEQRXZMVISHFQP-UHFFFAOYSA-N
    • SCHEMBL4264820
    • 4-(3,4-diethoxyphenyl)-4-oxobutanoicacid
    • G37656
    • EN300-05882
    • AKOS002664830
    • MDL: MFCD04610254
    • Inchi: InChI=1S/C14H18O5/c1-3-18-12-7-5-10(9-13(12)19-4-2)11(15)6-8-14(16)17/h5,7,9H,3-4,6,8H2,1-2H3,(H,16,17)
    • InChI Key: KEQRXZMVISHFQP-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)OCC

Computed Properties

  • Exact Mass: 265.10761
  • Monoisotopic Mass: 266.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.8Ų
  • XLogP3: 2

Experimental Properties

  • PSA: 75.66

4-(3,4-diethoxyphenyl)-4-oxobutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00EU2U-50mg
4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
63213-42-3 95%
50mg
$114.00 2024-04-22
Aaron
AR00EUB6-50mg
4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
63213-42-3 95%
50mg
$87.00 2025-03-31
Aaron
AR00EUB6-250mg
4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
63213-42-3 95%
250mg
$157.00 2025-02-10
Aaron
AR00EUB6-100mg
4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
63213-42-3 95%
100mg
$118.00 2025-03-31
Aaron
AR00EUB6-500mg
4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
63213-42-3 95%
500mg
$233.00 2025-02-10
Aaron
AR00EUB6-2.5g
4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
63213-42-3 95%
2.5g
$545.00 2025-02-10
A2B Chem LLC
AG91366-50mg
4-(3,4-Diethoxyphenyl)-4-oxobutanoic acid
63213-42-3 95%
50mg
$83.00 2024-04-19
1PlusChem
1P00EU2U-500mg
4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
63213-42-3 95%
500mg
$242.00 2024-04-22
1PlusChem
1P00EU2U-1g
4-(3,4-DIETHOXY-PHENYL)-4-OXO-BUTYRIC ACID
63213-42-3 95%
1g
$292.00 2024-04-22
A2B Chem LLC
AG91366-250mg
4-(3,4-Diethoxyphenyl)-4-oxobutanoic acid
63213-42-3 95%
250mg
$137.00 2024-04-19

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